
Iron sorbitol
説明
Iron sorbitol is a compound known as this compound citric acid complex. It is a dextrin-stabilized intramuscular hematinic used primarily for the treatment of iron deficiency anemia. The compound is rapidly absorbed from the injection site and is stable in tissue fluids. It is designed to replenish storage iron in cases where oral iron supplements are not effective or feasible .
準備方法
Synthetic Routes and Reaction Conditions
Iron sorbitol is synthesized by combining iron, sorbitol, and citric acid. The reaction involves the formation of a complex between iron (III) ions, sorbitol, and citric acid. The process typically requires controlled conditions to ensure the stability and efficacy of the final product. The exact reaction conditions, such as temperature and pH, are optimized to facilitate the formation of the this compound citric acid complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the precise mixing of iron salts, sorbitol, and citric acid under controlled conditions. The resulting complex is then stabilized with dextrin to enhance its stability and shelf life. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy for medical use .
化学反応の分析
Types of Reactions
Iron sorbitol undergoes various chemical reactions, including:
Oxidation: The iron (III) ions in this compound can participate in redox reactions, where they are reduced to iron (II) ions.
Complexation: The formation of the this compound citric acid complex is a key reaction, involving the coordination of iron (III) ions with sorbitol and citric acid.
Hydrolysis: Under certain conditions, the complex can undergo hydrolysis, leading to the release of iron ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the redox behavior of this compound.
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and other chelating agents can be used to investigate the stability of the iron complex.
pH Conditions: The stability of this compound is influenced by the pH of the solution, with optimal stability observed in slightly acidic to neutral conditions.
Major Products Formed
The primary product formed from the reactions of this compound is the this compound citric acid complex. In the presence of reducing agents, iron (II) ions may be generated. Hydrolysis of the complex can lead to the release of free iron ions, sorbitol, and citric acid .
科学的研究の応用
Treatment of Iron Deficiency Anemia
Iron deficiency anemia is a common condition characterized by insufficient hemoglobin levels due to inadequate iron. Iron sorbitol has been utilized effectively in various populations, including pregnant women and children.
- Pregnant Women : A study comparing intravenous iron sucrose with intramuscular this compound demonstrated that while both treatments improved hemoglobin levels, intravenous iron sucrose was found to be more effective and safer than intramuscular this compound for treating mild anemia during pregnancy .
- Children : In a randomized controlled trial involving children with severe anemia, this compound was shown to produce a statistically significant increase in hemoglobin levels within two weeks, outperforming oral iron preparations in terms of speed of response .
Efficacy and Safety Comparisons
This compound has been compared with other iron formulations such as iron dextran and oral preparations. Key findings include:
- Rapid Absorption : this compound is absorbed quickly from the muscle, with peak serum levels reached within 20 minutes in experimental animals and about 2 hours in humans .
- Adverse Effects : While generally well-tolerated, some side effects have been reported, including pain at the injection site and potential skin discoloration. However, these effects are often less severe than those associated with other intramuscular iron preparations .
Clinical Trials
Several clinical trials have explored the effectiveness of this compound:
- A study conducted at Al-Azhar University included 100 pregnant women randomized into two groups receiving either intravenous iron sucrose or intramuscular this compound. Results indicated significant improvements in hemoglobin levels for both groups, but the intravenous group showed superior results .
- Another trial involving 146 children found that those treated with intramuscular this compound had a faster rise in hemoglobin levels compared to those receiving oral preparations, highlighting its effectiveness as a parenteral option .
Comparative Data Table
Study | Population | Treatment | Key Findings |
---|---|---|---|
Hamed et al. (2021) | Pregnant Women | Intravenous Iron Sucrose vs. Intramuscular this compound | Intravenous treatment more effective; significant improvement in hemoglobin levels |
Gaikwad et al. (2008) | Children | Intramuscular this compound | Faster rise in hemoglobin compared to oral preparations; minimal adverse effects |
Dhanani et al. (2010) | General Population | This compound vs. Other Preparations | Demonstrated safety and efficacy; rapid absorption noted |
作用機序
The mechanism of action of Iron sorbitol involves the rapid absorption of the this compound citric acid complex from the injection site into the bloodstream. Once in the bloodstream, the complex releases iron ions, which are then bound to transferrin, a plasma protein that transports iron to various tissues. The iron is utilized for hemoglobin synthesis in the bone marrow and other metabolic processes. The stability of the complex ensures a controlled release of iron, minimizing the risk of toxicity .
類似化合物との比較
Similar Compounds
Iron Dextran: Another injectable iron supplement used for the treatment of iron deficiency anemia.
Ferric Carboxymaltose: A newer iron complex used for intravenous iron therapy.
Iron Sucrose: Commonly used for intravenous iron supplementation in patients with chronic kidney disease
Uniqueness of Iron sorbitol
This compound is unique due to its dextrin-stabilized formulation, which enhances its stability and absorption. Unlike some other iron supplements, this compound is rapidly absorbed and utilized by the body, making it an effective option for patients with iron deficiency anemia who cannot tolerate oral iron supplements .
特性
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPUMWHYAJOR-SADXPQEKSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FeO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928274 | |
Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
1.17-1.19 at 20 °C | |
Record name | IRON SORBITOL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brown colloidal solution | |
CAS No. |
62765-90-6, 1338-16-5 | |
Record name | Iron sorbitex [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRON SORBITOL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。